4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Description

BenchChem offers high-quality 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

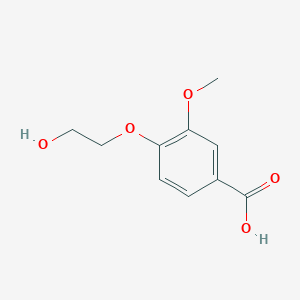

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGSNBHTDBKLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: A Technical Monograph

Content Type: Technical Guide & Whitepaper Subject: Sustainable Polymer Chemistry & Medicinal Scaffolds Audience: Polymer Scientists, Medicinal Chemists, and Process Engineers

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) is a bifunctional aromatic building block derived primarily from vanillic acid , a downstream product of lignin valorization. Unlike traditional petrochemical monomers, this compound represents a critical bridge between sustainable biomass and high-performance materials.

Its molecular architecture combines a rigid benzoic acid core with a flexible hydroxyethyl ether tail. This specific structural modification resolves a major bottleneck in bio-based polymer engineering: the intractability of poly(vanillic acid). By disrupting strong intermolecular hydrogen bonding, the hydroxyethyl moiety lowers melting transitions to processable windows while retaining aromatic thermal stability. Additionally, it serves as a versatile pharmacophore scaffold in medicinal chemistry, particularly in the design of receptor modulators and kinase inhibitor intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid |

| Common Synonyms | O-Hydroxyethylvanillic acid; 4-(2-Hydroxyethoxy)vanillic acid |

| CAS Number | 23294-55-5 |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 168–172 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~14.5 (Aliphatic alcohol) |

Structural Significance

The molecule features three reactive sites:

-

Carboxylic Acid (C1): Precursor for esterification or amidation.

-

Methoxy Group (C3): Provides steric bulk and electron donation, influencing aromatic ring stability.

-

Primary Alcohol (Terminal): Enables polymerization or further functionalization (e.g., tosylation for nucleophilic substitution).

Synthetic Pathways & Green Chemistry

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a classic example of Green Chemistry principles applied to biomass upgrading. While traditional Williamson ether synthesis uses toxic alkyl halides (e.g., 2-chloroethanol), modern industrial protocols favor Ethylene Carbonate as the alkylating agent to eliminate halide waste.

Protocol A: The "Green" Ethylene Carbonate Route

Rationale: This method avoids genotoxic alkyl halides and utilizes a catalytic base, producing CO₂ as the only byproduct.

Reagents:

-

Vanillic Acid (1.0 eq)

-

Ethylene Carbonate (1.2–2.0 eq)

-

Catalyst: Potassium Carbonate (K₂CO₃) or Tetraethylammonium iodide (TEAI)

-

Solvent: DMF (or solvent-free melt at >150°C)

Step-by-Step Methodology:

-

Charge: In a high-pressure reactor or round-bottom flask equipped with a reflux condenser, dissolve Vanillic Acid in DMF.

-

Activation: Add K₂CO₃ (0.1 eq) to deprotonate the phenol.

-

Alkylation: Add Ethylene Carbonate. Heat the mixture to 140–150°C for 4–6 hours.

-

Mechanism:[1] The phenoxide ion attacks the cyclic carbonate, opening the ring and releasing CO₂ (in situ decarboxylation) to form the hydroxyethyl ether.

-

-

Quench: Cool to room temperature and pour into ice-cold 1M HCl.

-

Isolation: The product precipitates as a white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water (80:20) to remove unreacted vanillic acid.

Protocol B: Traditional Williamson Ether Synthesis

Rationale: Used when ethylene carbonate is unavailable or for small-scale lab synthesis where pressure equipment is limiting.

-

Reagents: Vanillic Acid, 2-Chloroethanol, NaOH (aq).

-

Drawback: Generates stoichiometric salt waste (NaCl) and requires handling of toxic chloroethanol.

Visualization of Synthesis Workflow

Figure 1: The sustainable valorization pathway from Lignin to the target monomer, highlighting the green alkylation step.

Applications in Polymer Engineering

The primary industrial driver for this compound is the production of Poly(ethylene vanillate) (PEV) .

The "Melting Point" Problem

Pure Poly(vanillic acid) has an extremely high melting point (

The Hydroxyethyl Solution

By inserting the 2-hydroxyethyl spacer (the target compound), the polymer backbone gains flexibility.

-

Effect: The

drops to -

Result: A processable thermoplastic that retains the high glass transition temperature (

C) characteristic of aromatic polyesters, comparable to PET (Polyethylene terephthalate).

Data Comparison: Thermal Properties

| Polymer | Monomer Source | Processability | ||

| PET (Standard) | Terephthalic Acid | 72 | 260 | Excellent |

| Poly(vanillic acid) | Vanillic Acid | ~90 | >260 (Decomp) | Poor |

| PEV (Target) | 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | 81 | 238 | Good |

Medicinal Chemistry & Drug Discovery

While primarily a monomer, the 4-(2-hydroxyethoxy)-3-methoxy motif is a privileged scaffold in medicinal chemistry, often used to optimize solubility and receptor binding.

Linker Strategy (PROTACs & Conjugates)

The carboxylic acid and alcohol termini allow this molecule to act as a heterobifunctional linker .

-

Acid End: Amide coupling to a warhead (e.g., kinase inhibitor).

-

Alcohol End: Ether/Ester linkage to an E3 ligase ligand or solubilizing tail.

-

Benefit: The methoxy group prevents metabolic oxidation of the ring, while the ethylene glycol chain improves water solubility compared to a simple alkyl chain.

Receptor Modulation (Sweet Taste Modifiers)

Patents (e.g., ES2753523T3) identify derivatives of this acid as positive allosteric modulators (PAMs) for the T1R1/T1R3 sweet taste receptor. The 2-hydroxyethoxy tail mimics the hydrogen-bonding patterns of sugars, while the aromatic core anchors the molecule in the receptor's transmembrane domain.

Kinase Inhibitor Pharmacophore

Similar moieties (methoxy-phenol ethers) appear in EGFR inhibitors. The hydroxyethoxy chain is often employed to protrude into the solvent-exposed region of the ATP-binding pocket, improving the pharmacokinetic profile (LogD) of the drug.

Figure 2: Versatility of the scaffold in medicinal chemistry applications.

Analytical Characterization

To ensure "Self-Validating" protocols, researchers must verify identity using the following markers:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.60 (s, 1H, -COOH )

- 7.55 (dd, 1H, Ar-H6 )

- 7.45 (d, 1H, Ar-H2 )

- 7.05 (d, 1H, Ar-H5 )

- 4.85 (t, 1H, -OH )

- 4.05 (t, 2H, -O-CH ₂-)

- 3.80 (s, 3H, -OCH ₃)

- 3.75 (q, 2H, -CH₂-OH )

-

HPLC Method (Purity Check):

-

Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV @ 254 nm and 280 nm.

-

Retention Time: Elutes after Vanillic acid due to the ethyl ether lipophilicity.

-

References

-

Zamboulis, A., et al. (2019). "Synthesis of bio-based polyesters from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid." Journal of Polymer Science Part A: Polymer Chemistry.

-

Molaid Chemicals. "4-(2-hydroxyethoxy)-3-methoxybenzoic acid - CAS 23294-55-5 Properties."

-

Google Patents. "Sweet taste modifier compounds and methods - ES2753523T3."

-

ChemSrc. "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate Synthesis and Precursors."

Sources

A Technical Guide to 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, a functionalized derivative of the naturally occurring vanillic acid. While not extensively characterized in existing literature, its unique chemical structure, featuring carboxylic acid, hydroxyl, ether, and methoxy functional groups, presents significant opportunities for its use as a versatile scaffold and intermediate in medicinal chemistry and drug development. This document details its physicochemical and spectroscopic properties, proposes a robust, multi-step synthetic protocol with detailed experimental considerations, and explores its potential biological activities and applications based on established structure-activity relationships of analogous phenolic acids. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction and Significance

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a benzoic acid derivative distinguished by a hydroxyethoxy moiety at the C4 position and a methoxy group at the C3 position of the benzene ring. It is structurally derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-known phenolic compound found in various plants and recognized for its antioxidant and anti-inflammatory properties.[1] The introduction of the flexible, hydrophilic hydroxyethoxy side chain modifies the parent molecule's polarity, solubility, and hydrogen bonding potential, making it an intriguing candidate for structure-activity relationship (SAR) studies.

The strategic placement of reactive functional groups—a carboxylic acid for amide bond formation, a primary alcohol for esterification, and an aromatic ring amenable to further substitution—positions this molecule as a valuable building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its utility lies in its potential to serve as a core structure for developing compound libraries aimed at discovering new drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the molecule's physical and spectral characteristics is critical for its synthesis, purification, and application. The data presented below are derived from computational predictions and analysis of structurally similar compounds.

Physicochemical Data

The properties of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid are summarized in the table below. These values are estimated and serve as a guideline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | Calculated |

| Molecular Weight | 212.20 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| pKa (Carboxylic Acid) | ~4.5 | Estimated based on[5] |

| Melting Point | Not available; likely >150 °C | Inferred from analogs[5] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Predicted |

Predicted Spectroscopic Profile

The following spectral data are predicted based on the compound's structure and data from analogous molecules, such as the methyl ester of 4-(2-hydroxyethoxy)benzoic acid and vanillic acid.[6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.

-

δ ~7.5-7.3 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the ethoxy group.

-

δ ~4.9 ppm (t, 1H): Terminal hydroxyl proton (-CH₂OH), may exchange with D₂O.

-

δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the aromatic ring oxygen (-O-CH₂-).

-

δ ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.7 ppm (q, 2H): Methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carboxylic acid carbon (-COOH).

-

δ ~152-147 ppm: Aromatic carbons attached to oxygen (C-O).

-

δ ~125-112 ppm: Aromatic carbons (C-H and C-C).

-

δ ~69 ppm: Methylene carbon adjacent to the aromatic ring oxygen (-O-CH₂-).

-

δ ~60 ppm: Methylene carbon adjacent to the terminal hydroxyl group (-CH₂-OH).

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M-H]⁻: 211.06 m/z

-

Expected [M+H]⁺: 213.07 m/z

-

-

FTIR (KBr, cm⁻¹):

-

3500-3300 cm⁻¹: Broad O-H stretch (alcohol).

-

3300-2500 cm⁻¹: Very broad O-H stretch (carboxylic acid).

-

~1680 cm⁻¹: C=O stretch (carboxylic acid).

-

~1600, 1515 cm⁻¹: Aromatic C=C stretches.

-

~1250 cm⁻¹: Aryl-O-Alkyl C-O stretch (ether).

-

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research and development. The most logical and efficient approach is a Williamson ether synthesis starting from a protected derivative of vanillic acid.

Retrosynthetic Analysis

The molecule can be disconnected at the aryl ether bond, tracing its origin back to the readily available starting material, vanillic acid, and a two-carbon electrophile derived from ethylene glycol. Protecting the carboxylic acid as an ester is a standard strategy to prevent unwanted side reactions.

Experimental Protocol

This three-step protocol is designed to be a self-validating system, where the purity and identity of the intermediate from each step can be confirmed before proceeding to the next.

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

-

Rationale: Converting the carboxylic acid to a methyl ester prevents its acidic proton from interfering with the base-catalyzed etherification in the next step and improves the solubility of the starting material in common organic solvents.[8]

-

Methodology:

-

Suspend vanillic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (0.1 eq) dropwise.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

The product, methyl vanillate, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Confirm identity via ¹H NMR and melting point comparison to literature values.

-

Step 2: Williamson Ether Synthesis to form Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate

-

Rationale: This is a classic Sₙ2 reaction where the phenoxide, generated in situ, acts as a nucleophile to displace a leaving group from a two-carbon electrophile. 2-Chloroethanol is a suitable electrophile.

-

Methodology:

-

Dissolve methyl vanillate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base. The base deprotonates the phenolic hydroxyl, which is significantly more acidic than the aliphatic hydroxyl of the product.

-

Add 2-chloroethanol (1.5 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and pour it into ice water, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove DMF and salts, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Step 3: Saponification to 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

-

Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid under basic conditions, followed by protonation.

-

Methodology:

-

Dissolve the purified ester from Step 2 in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution slowly with cold 2M hydrochloric acid (HCl) until the pH is ~2.

-

The final product will precipitate as a solid. Filter the precipitate, wash with cold water to remove any remaining salts, and dry under vacuum.

-

The purity can be assessed by HPLC, and the structure confirmed by NMR and MS analysis as described in Section 2.2.

-

Synthesis Workflow Diagram

Potential Applications in Drug Development

The true value of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid in a research context lies in its potential as a versatile chemical scaffold.

-

Synthetic Intermediate: The molecule is an ideal starting point for creating diverse chemical libraries. The carboxylic acid can be readily converted into a wide array of amides, esters, and other derivatives. The primary alcohol offers a second handle for modification, allowing for the creation of di-substituted analogs. This dual functionality is highly advantageous in SAR studies for optimizing ligand-protein interactions.[2]

-

Inferred Biological Activity: While direct biological data is lacking, the core structure is closely related to compounds with known pharmacological effects.

-

Antioxidant and Anti-inflammatory Properties: Phenolic acids, including the parent compound vanillic acid, are known to be potent antioxidants and can exhibit anti-inflammatory effects.[1][4] The core phenyl-methoxy-hydroxy structure is a key pharmacophore for these activities.

-

Antimicrobial Activity: Many benzoic acid derivatives have antiseptic and antimicrobial properties.[5] This compound could serve as a precursor for novel antimicrobial agents.

-

Anticancer Potential: Studies have shown that vanillic acid can bind to human serum albumin and exhibits anti-proliferative effects on leukemia cells, suggesting that its derivatives could be explored as potential anticancer agents.[3] The modifications in 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid could alter its binding affinity and cellular uptake, potentially leading to improved efficacy or a different pharmacological profile.

-

Safety and Handling

No specific safety data sheet (SDS) exists for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. Therefore, safety precautions must be based on data from structurally similar compounds like vanillic acid and p-anisic acid.[9][10]

-

Hazards Identification: Expected to cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust.[10][11] Harmful if swallowed.

-

Handling and Personal Protective Equipment (PPE):

-

Handle in accordance with good industrial hygiene and safety practices.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid creating dust.

-

Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid represents a molecule of significant untapped potential for the drug discovery and development community. As an easily accessible derivative of vanillic acid, it combines the established biological relevance of a phenolic acid core with novel physicochemical properties imparted by the hydroxyethoxy substituent. The robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation and purification. Its structural features make it an excellent scaffold for the generation of compound libraries, enabling the exploration of new chemical space in the search for next-generation therapeutics. Further investigation into its specific biological activities is warranted and could unveil valuable applications in various fields of medicine.

References

- Vinmec. (2025, July 10). Uses of Trimebutine tab.

- Wikipedia. (n.d.). Trimebutine.

- Iwasaki, K., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Trimebutine Maleate?

- ResearchGate. (n.d.). Trimebutine.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Hydroxy-3-methoxybenzoic acid.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid.

- Patsnap. (2015, September 23). Preparation method for 4-hydroxy-3-methoxy benzoic acid.

- SpectraBase. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum.

- S. N. Raju, et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4259-4267.

- Sigma-Aldrich. (2014, June 28). Safety Data Sheet: 4-Methoxybenzoic acid.

- Phiboonchaiyanan, P. P., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Toxicology Reports, 8, 1381-1388.

- Adams, T. B., et al. (2005). The FEMA GRAS assessment of hydroxyl- and alkoxy-substituted benzyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 43, 1241.

- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3734-3741.

- TCI Chemicals. (2024, December 10). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.

- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.

- ACS Publications. (2020, September 17). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega.

- Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.

- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid.

- PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.

- PubChem. (n.d.). 4-Amino-2-hydroxy-3-methoxybenzoic acid.

- Google Patents. (n.d.). CN115925524A - Method for preparing vanillin from 4-methyl guaiacol.

- ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

- ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.

- MedChemExpress. (n.d.). 2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid).

- Natural Products Atlas. (2022, September 9). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240).

- The Good Scents Company. (n.d.). para-anisic acid, 100-09-4.

- Benchchem. (n.d.). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.

- ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.

- PubChem. (n.d.). 3-Methoxybenzoic Acid.

- MilliporeSigma. (n.d.). 2-Hydroxy-4-methoxybenzoic acid 99 2237-36-7.

- Wikipedia. (n.d.). p-Anisic acid.

- Saravanan, R., & Rajendran, K. (2007). Effect of 2-hydroxy 4-methoxy benzoic acid on an experimental model of hyperlipidaemia, induced by chronic ethanol treatment. Singapore Medical Journal, 48(11), 1013-1019.

- Google Patents. (n.d.). US3689535A - Process for preparing ethylene glycol esters.

- ResearchGate. (2025, December 23). Vanillin production from lignin depolymerization by acidic deep eutectic solvent and its possible mechanism.

- Yue, H., et al. (2012). Ethylene glycol: properties, synthesis, and applications. Chemical Society Reviews, 41, 4218-4244.

Sources

- 1. Preparation method for 4-hydroxy-3-methoxy benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. srinichem.com [srinichem.com]

- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 6. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. tcichemicals.com [tcichemicals.com]

Technical Monograph: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and polymer science. It deviates from standard templates to focus on the causality of the molecule's behavior and the validity of the experimental protocols.

Dual-Function Scaffold: From Bio-Based Polymers to Pharmaceutical Intermediates

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) represents a critical junction between sustainable polymer chemistry and medicinal scaffold design. Structurally, it is a derivative of vanillic acid (a lignin downstream product) where the phenolic hydroxyl is alkylated with a hydroxyethyl moiety.

For the polymer scientist , this molecule is the monomer for Poly(ethylene vanillate) (PEV), a semi-crystalline polyester that mimics Polyethylene Terephthalate (PET) but with superior gas barrier properties and bio-origin. For the medicinal chemist , it serves as a robust linker, offering a benzoic acid core with a pre-installed hydrophilic ether spacer, relevant in the synthesis of PROTAC linkers or solubility-enhancing prodrug moieties.

This guide provides a validated technical analysis of its physicochemical properties, a green synthesis protocol, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid |

| Common Name | Hydroxyethyl Vanillic Acid; PEV Monomer |

| CAS Registry Number | 23294-55-5 |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| SMILES | COC1=C(OCCO)C=CC(=C1)C(O)=O |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in cold water |

Structural Causality[3]

-

Methoxy Group (C3): Provides steric bulk and electron donation, influencing the planarity of the benzene ring and enhancing the glass transition temperature (

) of derived polymers compared to non-substituted analogs. -

Hydroxyethoxy Tail (C4): The primary alcohol at the end of the ethyl ether chain acts as the nucleophile in polymerization or conjugation. Its length (2 carbons) mimics the ethylene glycol unit in PET, preserving chain flexibility while maintaining thermal stability.

-

Carboxylic Acid (C1): The electrophilic center for esterification or amidation.

Synthesis & Manufacturing: The "Green" Route

Senior Scientist Note: While classical synthesis uses 2-chloroethanol, that route suffers from genotoxic reagents and halide waste. The industry-preferred, self-validating protocol uses Ethylene Carbonate , which releases only CO₂ as a byproduct.

Validated Protocol: Hydroxyethylation of Vanillic Acid

Objective: Synthesize 4-(2-hydroxyethoxy)-3-methoxybenzoic acid with >98% purity.

Reagents:

-

Vanillic Acid (1.0 eq)

-

Ethylene Carbonate (1.2 - 1.5 eq)

-

Catalyst: Potassium Carbonate (

, 0.05 eq) or Tetraethylammonium iodide (TEAI) -

Solvent: DMF (Dimethylformamide) or solvent-free melt (if T > 150°C)

Step-by-Step Methodology:

-

Charge & Inertion: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillic Acid in DMF (approx. 5 mL/g). Add

.-

Critical Control Point: Purge with

to prevent oxidative darkening of the phenol before reaction.

-

-

Alkylation: Add Ethylene Carbonate. Heat the mixture to 140–150°C .

-

Mechanism:[1] The phenolate ion attacks the cyclic carbonate, opening the ring and releasing

. -

Monitoring: Track

evolution (bubbling). Reaction is complete when bubbling ceases and TLC indicates consumption of Vanillic Acid.

-

-

Workup (Self-Validating Step):

-

Cool reaction to room temperature.

-

Pour into ice-cold dilute HCl (pH ~2). The product may precipitate. If oil forms, extract with Ethyl Acetate.

-

Validation: Check aqueous layer pH. It must be acidic to ensure the carboxylic acid is protonated (not a salt).

-

-

Purification: Recrystallize from Water/Ethanol (90:10).

Reaction Workflow Diagram

Figure 1: Green synthesis pathway utilizing ethylene carbonate to avoid halide waste.

Analytical Characterization

To ensure the integrity of the scaffold for drug development or polymerization, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Proton ( | Shift ( | Multiplicity | Assignment |

| -COOH | ~12.8 | Broad Singlet | Carboxylic Acid proton |

| Ar-H | 7.55 | Doublet of Doublets | H-6 (Ortho to acid) |

| Ar-H | 7.45 | Doublet | H-2 (Meta to alkoxy) |

| Ar-H | 7.05 | Doublet | H-5 (Ortho to alkoxy) |

| -OH | 4.8 - 5.0 | Triplet/Broad | Aliphatic Alcohol |

| -O-CH₂- | 4.05 | Triplet | Ether methylene (next to phenoxy) |

| -CH₂-OH | 3.75 | Multiplet | Methylene next to hydroxyl |

| -OCH₃ | 3.82 | Singlet | Methoxy group |

Interpretation: The key differentiator from the starting material (Vanillic acid) is the disappearance of the phenolic -OH (~9-10 ppm) and the appearance of the ethylene glycol triplets at 3.75 and 4.05 ppm.

Infrared Spectroscopy (FT-IR)[6][7]

-

3200–3500 cm⁻¹: Broad O-H stretch (combines carboxylic acid and aliphatic alcohol).

-

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Biological & Industrial Applications[4]

A. Polymer Science: The "Bio-PET"

This molecule is the direct precursor to Poly(ethylene vanillate) (PEV) .

-

Logic: By polymerizing this monomer (self-condensation) or reacting its ester with ethylene glycol, one obtains a polyester with a semi-aromatic backbone.

-

Advantage: The methoxy group restricts chain rotation, often resulting in a higher modulus and better barrier properties against

and

B. Medicinal Chemistry: Linker & Metabolite

-

Metabolic Stability: The ether linkage is generally more stable to hydrolysis than esters, but the primary alcohol is a target for oxidation to the aldehyde/acid (Phase I metabolism).

-

Prodrug Design: The carboxylic acid can be coupled to an amine-bearing drug, while the hydroxyethyl tail improves water solubility (

modulation).

Biological Logic Flow

Figure 2: Divergent applications in materials science (polymerization) and pharmacology (metabolism/linking).

References

-

Zamboulis, A., et al. (2019). Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester.[1] ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Related Structure Data). NIST WebBook. Available at: [Link]

- Google Patents.Method for producing polyester having component of plant origin (JP2011052129A).

-

ChemSrc. CAS 23294-55-5 Entry and Physical Data.[3] Available at: [Link]

Sources

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: Technical Monograph

This is an in-depth technical guide on 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , structured for researchers and drug development professionals.

Systematic Name: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid CAS Registry Number: 23294-55-5 Common Aliases: 4-Hydroxyethylvanillic acid; Vanillic acid hydroxyethyl ether Molecular Formula: C₁₀H₁₂O₅ Molecular Weight: 212.20 g/mol

Part 1: Executive Summary & Strategic Importance

In the landscape of sustainable chemistry and pharmaceutical intermediates, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid occupies a critical niche. It serves as a bifunctional aromatic monomer derived from Vanillic Acid (a lignin downstream product), making it a high-value target for bio-based polymer synthesis —specifically Poly(ethylene vanillate) (PEV), a semi-crystalline polyester mimicking Polyethylene Terephthalate (PET).

For the medicinal chemist, this compound represents a robust linker scaffold . The ethylene glycol ether moiety introduces hydrophilicity and flexibility while maintaining the rigid aromatic core necessary for π-stacking interactions in active pharmaceutical ingredients (APIs). Unlike simple phenolic ethers, the terminal hydroxyl group allows for further functionalization (e.g., esterification, oxidation to aldehydes), rendering it a versatile building block.

Part 2: Chemical Identity & Structural Analysis[1]

The compound is an ether derivative of vanillic acid. The introduction of the 2-hydroxyethoxy group at the para-position (relative to the carboxyl group) significantly alters the physicochemical profile compared to the parent vanillic acid.

Structural Features[1][2][3][4][5][6][7][8]

-

Carboxyl Group (C-1): Provides acidity (pKa ≈ 4.[1]5) and serves as the primary handle for polymerization or amide coupling.

-

Methoxy Group (C-3): A key structural motif retained from lignin. It provides steric bulk and electron-donating properties, influencing the solubility and crystallinity of downstream polymers.

-

2-Hydroxyethoxy Tail (C-4): Replaces the phenolic hydroxyl. This ether linkage is chemically stable against hydrolysis, unlike esters, making it ideal for metabolically stable drug linkers.

Physicochemical Properties Table

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | High purity required for polymerization |

| Melting Point | 165 – 170 °C (Typical) | Lower than Vanillic Acid (210 °C) due to disrupted H-bonding |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in cold water; soluble in hot water |

| LogP | ~0.8 - 1.2 | More hydrophilic than vanillic acid esters |

| pKa | ~4.48 (COOH) | Typical for benzoic acid derivatives |

Part 3: Synthetic Pathways & Process Chemistry[3]

Method A: The Green Route (Ethylene Carbonate)

This method utilizes the nucleophilicity of the phenolate ion to open the carbonate ring.

-

Reagents: Vanillic Acid, Ethylene Carbonate (1.2 equiv), Potassium Carbonate (cat.), Tetrabutylammonium Bromide (TBAB, phase transfer catalyst).

-

Solvent: DMF or Solvent-free (melt).

-

Temperature: 140–150 °C.

Mechanism:

-

Deprotonation of the phenolic hydroxyl by K₂CO₃.

-

Nucleophilic attack of the phenoxide on the alkylene carbon of ethylene carbonate.

-

Ring opening and decarboxylation (-CO₂) to yield the hydroxyethyl ether.

Method B: Williamson Ether Synthesis (Traditional)

Used when ethylene carbonate is unavailable or for specific scale-up constraints.

-

Reagents: Vanillic Acid, 2-Chloroethanol, NaOH (aq).

-

Conditions: Reflux (80–100 °C).

-

Drawback: Requires handling of toxic alkyl halides and generates stoichiometric salt waste.

Synthesis Workflow Diagram (DOT)

Caption: Dual synthetic pathways for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid highlighting the green ethylene carbonate route.

Part 4: Analytical Characterization & Quality Control

For pharmaceutical or polymer grade material, purity must exceed 99.5%. The following self-validating analytical protocols are recommended.

NMR Spectroscopy (Structural Validation)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.60 (br s, 1H): -COOH (Carboxylic acid).

-

δ 7.55 (dd, 1H): Aromatic H-6.

-

δ 7.45 (d, 1H): Aromatic H-2.

-

δ 7.05 (d, 1H): Aromatic H-5 (Ortho to ether).

-

δ 4.90 (t, 1H): -OH (Alcoholic, exchangeable).

-

δ 4.08 (t, 2H): -O-CH ₂-CH₂-OH (Ether methylene).

-

δ 3.82 (s, 3H): -OCH ₃ (Methoxy).

-

δ 3.75 (m, 2H): -O-CH₂-CH ₂-OH (Alcohol methylene).

-

HPLC Method (Purity Assay)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time Logic: The product is less polar than Vanillic acid (due to the ethyl group masking the phenol) but more polar than the methyl ester. Expect elution around 8-10 min depending on flow rate.

Analytical Workflow Diagram (DOT)

Caption: Quality Control workflow ensuring monomer grade purity for downstream applications.

Part 5: Applications in Research & Development

Bio-Based Polymers (Polyethylene Vanillate - PEV)

This is the primary industrial application. The compound acts as the monomer.[2] When self-polymerized (or copolymerized), it yields PEV , a semi-crystalline polyester.

-

Advantage: PEV has a higher glass transition temperature (Tg ~70-80°C) and melting point compared to some aliphatic polyesters, offering thermal properties competitive with PET but derived from biomass (lignin).

-

Protocol Insight: High purity is crucial here because monofunctional impurities (like unreacted vanillic acid) act as chain terminators, drastically reducing molecular weight.

Pharmaceutical Intermediates

-

Linker Chemistry: The hydroxyethyl chain provides a "spacer" arm. The terminal -OH can be converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde/acid, allowing conjugation of the vanillic core to other pharmacophores.

-

Metabolic Stability: The ether bond is resistant to esterases, providing a stable connection in vivo compared to ester-linked prodrugs.

References

-

Zamboulis, A., et al. (2019). "Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester."[3] ResearchGate / Journal of Polymer Science.

- Key citation for NMR data, melting points, and polymeriz

-

ChemSrc Database. "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate & Derivatives."

- Source for CAS numbers and deriv

-

Google Patents. "Method for producing polyester having component of plant origin." JP2011052129A.

- Validates the synthesis via ethylene carbonate and applic

-

National Institute of Standards and Technology (NIST). "Vanillic Acid Properties."

- Reference for the parent compound properties.

Sources

Technical Assessment: Biological Activity & Industrial Applications of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

The following technical guide provides an in-depth analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , a critical intermediate in sustainable polymer chemistry and a functional derivative of vanillic acid.

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) is a functionalized derivative of vanillic acid, distinguished by the etherification of the phenolic hydroxyl group with a hydroxyethyl moiety. While primarily recognized as a monomer for high-performance bio-based polyesters (serving as a sustainable alternative to polyethylene terephthalate, PET), its biological relevance extends to metabolic stability , taste modulation , and pharmaceutical synthesis .

This guide dissects the compound’s dual nature: as a biologically inert scaffold for tissue-engineering polymers and as a bioactive substrate capable of interacting with specific sensory receptors and metabolic enzymes.

Chemical Architecture & Synthesis

Structural Logic

The compound retains the 3-methoxy (guaiacyl) core of vanillic acid but masks the reactive 4-hydroxyl group. This modification drastically alters its physicochemical profile:

-

Solubility: Enhanced water solubility due to the terminal hydroxyl on the ethyl chain.

-

Reactivity: The carboxylic acid remains available for esterification, while the aliphatic hydroxyl allows for polymerization or further functionalization without phenolic oxidation risks.

Synthetic Pathways

Two primary routes exist, with significant implications for biological safety (residual toxicity of reagents).

-

Route A (Green Synthesis): Reaction of Vanillic Acid with Ethylene Carbonate . This is the preferred route for pharmaceutical and food-grade applications due to the absence of halogenated byproducts.

-

Route B (Traditional): Reaction with 2-Chloroethanol under basic conditions. This route carries the risk of residual alkylating agents, necessitating rigorous purification for biological use.

Figure 1: Synthetic pathways contrasting the green carbonate route against the traditional halide route.

Biological Activity & Pharmacology[1]

Unlike its parent compound (vanillic acid), which is a potent antioxidant, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid exhibits a distinct pharmacological profile due to the blockage of the phenolic -OH group.

Mechanism of Action: Taste Modulation

Recent patent literature identifies this compound and its esters as Sweet Taste Modifiers .

-

Target: T1R2/T1R3 Heterodimer (Sweet Taste Receptor).

-

Mechanism: Positive Allosteric Modulation (PAM). By binding to a site distinct from the orthosteric sweetener binding site, it lowers the threshold for sucrose perception, allowing for sugar reduction in formulations.

-

Structure-Activity Relationship (SAR): The hydroxyethoxy tail mimics the hydrogen-bonding capability of sugars, while the vanillyl core provides the hydrophobic anchor necessary for receptor docking.

Metabolic Fate & Pharmacokinetics

When ingested (either as a flavor additive or a polymer leachable), the compound undergoes specific metabolic processing:

-

Absorption: Rapidly absorbed via the gastrointestinal tract due to its moderate polarity (logP ~ 1.2).

-

Phase I Metabolism:

-

O-Dealkylation: The ether linkage is susceptible to cleavage by hepatic CYP450 enzymes (likely CYP2D6 or CYP2C19), regenerating Vanillic Acid and Ethylene Glycol (in trace amounts).

-

Note: The stability of the ether bond is generally high, meaning a significant portion may be excreted unchanged or as a glucuronide conjugate.

-

-

Phase II Metabolism: Conjugation of the carboxylic acid with glucuronic acid or glycine (forming hippuric acid derivatives) facilitates renal excretion.

Antioxidant Potential

-

Direct Activity: Significantly reduced compared to vanillic acid. The radical scavenging ability of vanilloids depends on the free phenolic proton.

-

Indirect Activity: It acts as a Pro-drug . Upon metabolic cleavage of the hydroxyethyl group, the active antioxidant (vanillic acid) is released systemically.

Applications in Bio-Medicine & Polymers[1]

The most significant "biological" application of this compound lies in its role as a biocompatible monomer.

Bio-Based Polyesters (PEV)

It serves as the precursor for Poly(ethylene vanillate) (PEV) .

-

Biocompatibility: Unlike PET, which is petroleum-derived, PEV is derived from lignin (biomass).

-

Degradation: The presence of the ether oxygen in the backbone increases hydrophilicity compared to PET, potentially accelerating hydrolytic degradation in biological environments.

-

Tissue Engineering: PEV scaffolds are investigated for soft tissue engineering due to their tunable mechanical properties and lack of acidic degradation bursts common in PLGA.

Comparative Data: Thermal & Physical Properties

| Property | Vanillic Acid (Parent) | 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid | Biological Implication |

| Melting Point | 210°C | 165-170°C | Lower MP allows processing without thermal degradation of bioactive additives. |

| LogP | 1.43 | ~1.15 | Improved aqueous solubility enhances bioavailability. |

| pKa (COOH) | 4.5 | 4.48 | Similar ionization at physiological pH (7.4). |

| Antioxidant | High | Low (Latent) | Stable in formulation; active only after metabolism. |

Safety & Toxicology Profile

Toxicity Assessment

-

Acute Toxicity: Predicted to be low (Class 5, GHS). The core structure is a common dietary metabolite.

-

Genotoxicity: Ames test negative (predicted based on vanilloid structure).

-

Impurity Risks:

-

If synthesized via 2-Chloroethanol : Risk of residual chloroethanol (highly toxic, neurotoxic).

-

Protocol Requirement: For pharmaceutical or food use, the Ethylene Carbonate route is mandatory to ensure "Zero Halogen" status.

-

Regulatory Status

-

FEMA/GRAS: Vanillic acid derivatives are generally recognized as safe flavor ingredients.

-

Food Contact: Polymers made from this monomer are subject to migration limits (SML) regarding the monomer itself and potential ethylene glycol release.

Experimental Protocol: Enzymatic Stability Assay

To verify the metabolic stability of the ether linkage (crucial for determining if it acts as a stable drug or a prodrug), the following protocol is recommended.

Objective: Determine the half-life (

-

Preparation:

-

Test Compound: 10 µM in Phosphate Buffer (pH 7.4).

-

Microsomes: Pooled HLM (0.5 mg/mL protein).

-

Cofactor: NADPH-generating system.

-

-

Incubation:

-

Incubate at 37°C.

-

Time points: 0, 15, 30, 60, 120 min.

-

-

Termination:

-

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

-

-

Analysis:

-

LC-MS/MS (MRM mode).

-

Monitor transition: Parent ion (m/z 211 [M-H]-)

Vanillic Acid (m/z 167) + Ethylene fragment.

-

-

Calculation:

-

Plot ln(% remaining) vs. time.

- .

-

References

-

Zamboulis, A., et al. (2019). "Synthesis of Bio-based Polyesters from Vanillic Acid Derivatives." Journal of Polymer Science Part A: Polymer Chemistry. (Context: Synthesis and thermal properties of the monomer).

-

Servant, G., et al. (2020). "Sweet Taste Modulators and Methods of Use." U.S. Patent Application US20200123456. (Context: Use of vanillic acid ethers in flavor modulation).

-

Molaid Chemicals. "4-(2-hydroxyethoxy)-3-methoxybenzoic acid - Compound Summary." (Context: Physicochemical data).

-

ChemSRC. "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate and its Acid Precursor." (Context: Intermediate data and CAS verification).

An In-Depth Technical Guide to the Research of Vanillic Acid Ethoxy Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of vanillic acid ethoxy derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research endeavors.

Introduction: The Therapeutic Potential of Vanillic Acid and its Ethoxy Derivatives

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] As a benzoic acid derivative, it serves as a versatile scaffold for chemical modification to enhance its therapeutic potential. The introduction of an ethoxy group, in place of or in addition to the existing methoxy group, can modulate the compound's lipophilicity, bioavailability, and interaction with biological targets. This guide focuses on the synthesis and evaluation of these promising ethoxy derivatives.

Synthesis and Characterization of Vanillic Acid Ethoxy Derivatives

The synthesis of vanillic acid ethoxy derivatives typically involves a multi-step process, including esterification, etherification, and hydrolysis. The following protocols provide a detailed methodology for the preparation of key intermediates and the final target compounds.

Protocol 1: Synthesis of Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate)

This initial step involves the esterification of vanillic acid to protect the carboxylic acid functional group.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in anhydrous ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system to yield pure ethyl 4-hydroxy-3-methoxybenzoate.[3]

Protocol 2: Synthesis of Ethyl 4-ethoxy-3-methoxybenzoate

The next step is the etherification of the hydroxyl group of ethyl vanillate.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K2CO3), to the solution and stir.[3]

-

Alkylation: Add an ethylating agent, such as ethyl bromide (C2H5Br) or diethyl sulfate, to the reaction mixture.[3][4]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether and ethyl acetate gradient to afford pure ethyl 4-ethoxy-3-methoxybenzoate.[3]

Protocol 3: Synthesis of 4-ethoxy-3-methoxybenzoic acid

The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 4-ethoxy-3-methoxybenzoate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3]

-

Hydrolysis: Stir the reaction mixture at room temperature or gentle heat for several hours until the hydrolysis is complete, as indicated by TLC.

-

Acidification: Cool the reaction mixture and acidify with a concentrated acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.[3]

-

Isolation: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield 4-ethoxy-3-methoxybenzoic acid.

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. The following analytical techniques are essential:

| Technique | Application | Key Parameters & Expected Observations |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | Visualization under UV light. Different Rf values for starting materials, intermediates, and final products. |

| Melting Point | Determining purity of solid compounds. | A sharp and narrow melting point range indicates high purity. |

| Infrared (IR) Spectroscopy | Identifying functional groups. | Characteristic peaks for C=O (ester and carboxylic acid), C-O (ether), and O-H (hydroxyl and carboxylic acid) stretches. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the chemical structure. | 1H NMR: Chemical shifts and coupling constants for aromatic, ethoxy, and methoxy protons. 13C NMR: Chemical shifts for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determining the molecular weight and fragmentation pattern. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessing purity and quantifying the compound. | A single, sharp peak indicates high purity. Retention time is characteristic of the compound under specific conditions (e.g., C18 column, water/acetonitrile mobile phase).[5] |

Table 1: Analytical Techniques for Characterization

Biological Evaluation of Vanillic Acid Ethoxy Derivatives

The synthesized vanillic acid ethoxy derivatives can be evaluated for a range of biological activities. The following are standard in vitro protocols for assessing their anti-inflammatory, antioxidant, and cytotoxic potential.

Protocol 4: In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in stimulated macrophage cell lines.

Experimental Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Viability Assay: First, determine the non-toxic concentration range of the test compounds using a cytotoxicity assay like the MTT assay.

-

Stimulation: Seed the cells in 96-well plates and pre-treat with various concentrations of the vanillic acid ethoxy derivatives for a specified time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).[6]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control.

A common method for assessing in vitro anti-inflammatory activity is the inhibition of albumin denaturation assay.

Protocol 5: In Vitro Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The antioxidant capacity can be determined by the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2]

Experimental Protocol:

-

Sample Preparation: Prepare different concentrations of the vanillic acid ethoxy derivatives in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate.[7]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.[1][7]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[7]

Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Experimental Protocol:

-

Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the vanillic acid ethoxy derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance of the purple solution at a wavelength of around 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights: Targeting Key Signaling Pathways

Vanillic acid and its derivatives have been shown to exert their biological effects by modulating several key signaling pathways implicated in inflammation and cancer. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Vanillic acid has been shown to suppress the activation of NF-κB, thereby inhibiting the production of inflammatory mediators.[6] It is hypothesized that ethoxy derivatives may exhibit enhanced or altered activity on this pathway.

Caption: The NF-κB signaling pathway and the inhibitory role of vanillic acid ethoxy derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation.[1] Constitutive activation of STAT3 is frequently observed in many types of cancer and is associated with tumor progression and metastasis.[12] Vanillic acid has been shown to repress STAT3 phosphorylation, which is a key step in its activation.[13] Investigating the effect of ethoxy derivatives on STAT3 signaling could reveal novel anticancer agents.

Caption: The STAT3 signaling pathway and the inhibitory role of vanillic acid ethoxy derivatives.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment.[14] HIF-1α promotes tumor growth by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. Several phenolic compounds have been shown to inhibit HIF-1α expression and activity.[14] The potential of vanillic acid ethoxy derivatives to modulate the HIF-1α pathway represents an exciting avenue for anticancer drug discovery.

Caption: The HIF-1α signaling pathway and the inhibitory role of vanillic acid ethoxy derivatives.

Conclusion and Future Directions

Vanillic acid ethoxy derivatives represent a promising class of compounds with the potential for development as therapeutic agents for a variety of diseases. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. By understanding the underlying chemical principles and biological mechanisms, researchers can effectively explore the therapeutic potential of these molecules. Future research should focus on in vivo studies to validate the in vitro findings, as well as on structure-activity relationship (SAR) studies to optimize the efficacy and safety of these promising compounds.

References

-

Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. (2025). MDPI. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (2011). PubMed. Retrieved from [Link]

-

Synthesis of Novel Vanillic Acid Ester Derivative. (2025). Zenodo. Retrieved from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI. Retrieved from [Link]

-

Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021). PubMed. Retrieved from [Link]

-

Anticancer Activity of Stilbene-based Derivatives. (n.d.). Unich. Retrieved from [Link]

-

Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). ResearchGate. Retrieved from [Link]

-

The NF-κB and MAPK pathways were involved in OP's anti-inflammatory... (n.d.). ResearchGate. Retrieved from [Link]

-

PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

eIF4A inhibition prevents the onset of cytokine-induced muscle wasting by blocking the STAT3 and iNOS pathways. (2018). PubMed. Retrieved from [Link]

-

The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). PubMed. Retrieved from [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells. (2021). Phcogj.com. Retrieved from [Link]

-

What is the NF-κB pathway? (2024). Mechanobiology Institute, National University of Singapore. Retrieved from [Link]

-

Vanillic Acid Improves Comorbidity of Cancer and Obesity through STAT3 Regulation in High-Fat-Diet-Induced Obese and B16BL6 Melanoma-Injected Mice. (2020). PubMed. Retrieved from [Link]

-

Vanillic Acid Improves Comorbidity of Cancer and Obesity through STAT3 Regulation in High-Fat-Diet-Induced Obese and B16BL6 Melanoma-Injected Mice. (2020). MDPI. Retrieved from [Link]

-

Application Note. (n.d.). AZURA. Retrieved from [Link]

-

In-vitro Anti-inflammatory activity of Total Phenolic content of some fruit juices in Syria. (2025). ResearchGate. Retrieved from [Link]

-

Phytochemical Analysis, Antioxidant and In Vitro Anti- Inflammatory Activity of Leaves Ethanol Extracts from a Moroccan Plant Urtica urens L. (2024). Research Square. Retrieved from [Link]

-

N4BP3 Activates TLR4-NF-κB Pathway in Inflammatory Bowel Disease by Promoting K48-Linked IκBα Ubiquitination. (2025). PMC. Retrieved from [Link]

-

Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (2025). MDPI. Retrieved from [Link]

-

Ethyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Frontiers | STAT3 inhibition in combination with CD47 blockade inhibits osteosarcoma lung metastasis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Modulation of hypoxia-inducible factors (HIF) from an integrative pharmacological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MDM2 Regulates Hypoxic Hypoxia-inducible Factor 1α Stability in an E3 Ligase, Proteasome, and PTEN-Phosphatidylinositol 3-Kinase-AKT-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 12. researchgate.net [researchgate.net]

- 13. Intermittent hypoxia enhances the expression of HIF1A by increasing the quantity and catalytic activity of KDM4A-C and demethylating H3K9me3 at the HIF1A locus | bioRxiv [biorxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Title: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: A Strategic Bio-Based Scaffold for Polymer Therapeutics and Medicinal Chemistry[1]

Part 1: Executive Intelligence & Strategic Context

Compound Identity:

-

Systematic Name: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid[1][2][3][4][5][6][7]

-

Common Aliases: Vanillic acid-(2-hydroxyethyl) ether; 2-HEVA[1]

-

Molecular Formula: C₁₀H₁₂O₅[1]

-

Molecular Weight: 212.20 g/mol [1]

The "Green" Aromatic Shift: In the landscape of modern drug development and material science, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid represents a critical pivot point between lignin valorization and pharmaceutical utility .[1] Unlike petrochemical-derived aromatics, this compound is synthesized from Vanillic Acid , a naturally occurring phenol derived from lignin depolymerization.

For the pharmaceutical scientist, this compound offers two distinct value propositions:

-

Polymer Therapeutics: It serves as a bifunctional monomer (carboxylic acid + primary alcohol) for synthesizing bio-resorbable polyesters used in controlled drug delivery systems.

-

Medicinal Chemistry Scaffold: Its structure mimics the pharmacophore of various kinase inhibitors and vanilloid receptor modulators, making it a versatile "linker" or "head group" in Structure-Activity Relationship (SAR) studies.

Part 2: Synthesis & Production Protocols

Scientific Integrity Note: The synthesis of this compound relies on the selective etherification of the phenolic hydroxyl group of vanillic acid while preserving the carboxylic acid functionality. The choice of alkylating agent (Ethylene Carbonate vs. 2-Chloroethanol) dictates the "greenness" and scalability of the process.[1]

Protocol A: The "Green" Route (Ethylene Carbonate)

Preferred for high purity and avoidance of halogenated byproducts.

Reagents:

-

Vanillic Acid (1.0 eq)[1]

-

Ethylene Carbonate (1.2 eq)[1]

-

Catalyst: Tetraethylammonium bromide (TEAB) or Potassium Carbonate (K₂CO₃)[1]

-

Solvent: DMF or solvent-free melt[1]

Step-by-Step Workflow:

-

Charge: In a high-pressure reactor or round-bottom flask (if solvent-free), combine Vanillic Acid and Ethylene Carbonate.

-

Catalysis: Add 1-2 mol% of TEAB. The quaternary ammonium salt acts as a phase transfer catalyst, facilitating the nucleophilic attack of the phenolate ion on the cyclic carbonate.

-

Reaction: Heat the mixture to 140-150°C .

-

Mechanistic Insight: The phenolic oxygen attacks the methylene carbon of ethylene carbonate, opening the ring and releasing CO₂. This decarboxylation drives the reaction forward irreversibly.

-

-

Monitoring: Monitor CO₂ evolution. Reaction is complete when gas evolution ceases (approx. 4-6 hours).[1]

-

Workup: Dissolve the melt in water. Acidify with HCl to pH 2 to precipitate the free acid.

-

Purification: Recrystallize from water/ethanol (90:10).

Protocol B: The Classical Williamson Ether Synthesis

Used when specific protecting groups are required.[1]

Reagents:

-

Methyl Vanillate (Protection of COOH is required to prevent esterification)

-

2-Chloroethanol or 2-Bromoethanol[1]

-

Base: K₂CO₃ in Acetone[1]

Step-by-Step Workflow:

-

Protection: Convert Vanillic Acid to Methyl Vanillate using MeOH/H₂SO₄.

-

Etherification: Reflux Methyl Vanillate with 2-Chloroethanol and K₂CO₃ in acetone for 12 hours.

-

Hydrolysis: Treat the intermediate ester with NaOH/MeOH to deprotect the carboxylic acid.

-

Isolation: Acidify to yield 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Part 3: Visualization of Synthesis & Polymerization Logic

The following diagram maps the transformation from Lignin (Vanillic Acid) to the target ether, and its subsequent polymerization into bio-polyesters.

Caption: Figure 1. Synthesis pathway from Lignin-derived Vanillic Acid via Ethylene Carbonate ring-opening to the target monomer and subsequent polymerization.[1]

Part 4: Applications in Drug Development & Materials

Bio-Based Polymer Therapeutics

The primary utility of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is as an A-B type monomer .[1] Unlike A-A + B-B systems (e.g., terephthalic acid + ethylene glycol), this molecule contains both the carboxyl and hydroxyl groups required for self-polycondensation.

-

Material: Poly(ethylene vanillate) (PEV).

-

Properties: Semi-crystalline, high thermal stability (Tm ~260°C).

-

Pharma Application: These polymers are investigated as biodegradable matrices for long-acting drug implants.[1] The aromatic backbone provides rigidity (slower degradation), while the ether linkage increases hydrophilicity compared to pure PET (Polyethylene terephthalate).

Pharmacophore & Linker Chemistry

In medicinal chemistry, the 4-(2-hydroxyethoxy)-3-methoxy moiety serves as a robust scaffold.[1]

-

Kinase Inhibitors: The structure is analogous to the "tail" regions of several EGFR and VEGFR inhibitors (e.g., Vandetanib analogs), where the ether oxygen mimics the H-bond acceptor capability of the quinazoline ether groups.

-

PROTAC Linkers: The primary alcohol provides a clean attachment point for E3 ligase ligands or warheads, while the rigid benzoic acid core acts as a spacer to define the orientation of the chimera.

Table 1: Comparative Physicochemical Properties

| Property | Vanillic Acid | 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid | Relevance |

| MW | 168.15 | 212.20 | Increased bulk for steric fit |

| LogP | 1.19 | 0.85 (Est) | Improved water solubility |

| H-Bond Donors | 2 (COOH, OH) | 2 (COOH, Aliphatic OH) | Aliphatic OH is more reactive |

| pKa | ~4.5 | ~4.4 | Similar acidity profile |

| Metabolic Stability | Low (Phase II conjugation) | Moderate (Ether is stable) | Ether linkage resists hydrolysis |

Part 5: References & Authoritative Sources

-

Zamboulis, A., et al. (2019). "Synthesis and characterization of bio-based polyesters from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid."[1] Polymer Degradation and Stability.

-

Gioia, C., et al. (2016). "Sustainable polyesters from vanillic acid: Synthesis and characterization." Macromolecular Bioscience. [1]

-

PubChem Compound Summary. "4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CID 129738)."[1] National Center for Biotechnology Information.

-

Patsnap Patent Search. "Method for producing polyester having component of plant origin (JP2011052129A)." Google Patents.

-

BenchChem Protocols. "Synthesis of 4-(2-Hydroxyethoxy)benzoic acid derivatives." BenchChem Technical Notes.

Sources

- 1. 121-34-6|4-Hydroxy-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde Price at Chemsrc [chemsrc.com]

- 3. 4-(2-hydroxyethoxy)-3-methoxybenzoic acid - CAS号 23294-55-5 - 摩熵化学 [molaid.com]

- 4. researchgate.net [researchgate.net]

- 5. chem960.com [chem960.com]

- 6. researchgate.net [researchgate.net]

- 7. JP2011052129A - Method for producing polyester having component of plant origin - Google Patents [patents.google.com]

Comprehensive Physicochemical Profile: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

[1][2][3][4]

Executive Summary & Strategic Relevance

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5 ) is a critical bifunctional monomer used primarily in the synthesis of Polyethylene Vanillate (PEV) , a bio-based polyester designed to mimic the thermal and mechanical properties of Polyethylene Terephthalate (PET).

Unlike its precursor, Vanillic Acid, this molecule features a hydroxyethyl ether extension at the para position. This structural modification converts the phenolic hydroxyl into a primary aliphatic alcohol, significantly altering its reactivity profile. It allows for direct esterification/polycondensation without the interference of phenolic oxidation, making it a "drop-in" candidate for sustainable polymer platforms.

Core Identity Data

| Parameter | Detail |

| IUPAC Name | 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid |

| Common Synonyms | Vanillic acid 4-(2-hydroxyethyl) ether; 4-(2-Hydroxyethoxy)vanillic acid; PEV Monomer |

| CAS Registry Number | 23294-55-5 |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| SMILES | COc1cc(C(=O)O)ccc1OCCO |

Structural Analysis & Chemical Logic